molecular formula C9H14O2 B189687 2-Oxaspiro[4.5]decan-8-one CAS No. 109006-16-8

2-Oxaspiro[4.5]decan-8-one

Cat. No.: B189687
CAS No.: 109006-16-8
M. Wt: 154.21 g/mol
InChI Key: HQWRVMRPZMQRQB-UHFFFAOYSA-N
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Description

2-Oxaspiro[4.5]decan-8-one is a spirocyclic compound characterized by a unique structure where a tetrahydrofuran ring is fused to a cyclohexanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 2-Oxaspiro[4.5]decan-8-one involves a Lewis acid-catalyzed Prins/pinacol cascade reaction. This process starts with aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, leading to the formation of the oxaspirocycle with high selectivity and yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of production.

Chemical Reactions Analysis

Types of Reactions: 2-Oxaspiro[4.5]decan-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

2-Oxaspiro[4.5]decan-8-one has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their biological activities, including potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Oxaspiro[4.5]decan-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of its targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

  • 8-Oxa-2-azaspiro[4.5]decane
  • 2,8-Diazaspiro[4.5]decane
  • 2,7-Diazaspiro[4.5]decane

Comparison: 2-Oxaspiro[4.5]decan-8-one is unique due to its oxygen-containing spirocyclic structure, which imparts distinct chemical and biological properties. Compared to its nitrogen-containing analogs, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in synthesis and drug development .

Properties

IUPAC Name

2-oxaspiro[4.5]decan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-8-1-3-9(4-2-8)5-6-11-7-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWRVMRPZMQRQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60632886
Record name 2-Oxaspiro[4.5]decan-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109006-16-8
Record name 2-Oxaspiro[4.5]decan-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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